molecular formula C17H24N2O2 B14607359 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate CAS No. 60309-79-7

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate

Cat. No.: B14607359
CAS No.: 60309-79-7
M. Wt: 288.4 g/mol
InChI Key: KGCBDWPISZXMIN-UHFFFAOYSA-N
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Description

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a di(prop-2-en-1-yl)amino group attached to a 3,5-dimethylphenyl ring, which is further connected to an ethylcarbamate moiety. The compound’s structure imparts specific chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 3,5-dimethylphenol with ethyl chloroformate to form the ethylcarbamate derivative. This intermediate is then reacted with di(prop-2-en-1-yl)amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the di(prop-2-en-1-yl)amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dipropargylamine: Shares structural similarities with 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate but differs in its functional groups and overall reactivity.

    N,N-Dibenzyl-2-propen-1-amine: Another compound with a similar di(prop-2-en-1-yl)amino group but attached to a different aromatic ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

60309-79-7

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-ethylcarbamate

InChI

InChI=1S/C17H24N2O2/c1-6-9-19(10-7-2)16-13(4)11-15(12-14(16)5)21-17(20)18-8-3/h6-7,11-12H,1-2,8-10H2,3-5H3,(H,18,20)

InChI Key

KGCBDWPISZXMIN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C

Origin of Product

United States

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